molecular formula C16H22O6 B1326069 Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate CAS No. 951887-67-5

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

Cat. No.: B1326069
CAS No.: 951887-67-5
M. Wt: 310.34 g/mol
InChI Key: HLZJPGNNRYPRIJ-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is an organic compound that features a trimethoxyphenyl group attached to an oxovalerate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound a valuable subject for research.

Scientific Research Applications

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Research into compounds with the 3,4,5-trimethoxyphenyl moiety is ongoing, with a focus on their potential therapeutic applications. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives showed prominent activity against cancer cell lines . This suggests that Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate and similar compounds may have potential applications in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in its structure is known to exhibit diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties . This compound effectively inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its biochemical activity and therapeutic potential.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tubulin and other proteins disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the expression of genes involved in cell proliferation, differentiation, and survival, further impacting cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The trimethoxyphenyl group allows the compound to fit into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis. The compound also inhibits other enzymes such as Hsp90 and TrxR, contributing to its anti-cancer and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and bioactivation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various tissues . Its interaction with transporters such as P-glycoprotein (P-gp) influences its distribution and bioavailability . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to interact with key biomolecules, influencing cellular processes such as gene expression and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethyl oxovalerate. This reaction can be catalyzed by acid or base, with common reagents including sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Comparison with Similar Compounds

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate can be compared to other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

These compounds share the trimethoxyphenyl group, which is crucial for their biological activity. this compound is unique in its specific ester structure, which may confer different biological properties and applications.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and potential biological activities make it a valuable subject for further study and application in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZJPGNNRYPRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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